molecular formula C11H12INO2 B3045746 3-Iodo-4-(pyrrolidin-1-yl)benzoic acid CAS No. 1131588-16-3

3-Iodo-4-(pyrrolidin-1-yl)benzoic acid

Cat. No.: B3045746
CAS No.: 1131588-16-3
M. Wt: 317.12
InChI Key: HEJDNUMEEPEOLR-UHFFFAOYSA-N
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Description

3-Iodo-4-(pyrrolidin-1-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with an iodine atom at the 3-position and a pyrrolidinyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4-(pyrrolidin-1-yl)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4-(pyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The benzoic acid moiety can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted benzoic acid derivatives.

    Oxidation and Reduction: Products include oxidized or reduced forms of the benzoic acid moiety.

    Coupling Reactions: Products are typically biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

3-Iodo-4-(pyrrolidin-1-yl)benzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and nanomaterials.

    Biological Studies: The compound can be used in studies to understand its interactions with biological targets and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of 3-Iodo-4-(pyrrolidin-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrolidinyl group can enhance the compound’s binding affinity and selectivity, while the iodine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyrrolidin-1-yl)benzoic acid: Lacks the iodine atom, which may affect its reactivity and biological activity.

    3-Iodo-4-(morpholin-4-yl)benzoic acid: Contains a morpholine ring instead of a pyrrolidine ring, which can influence its chemical and biological properties.

    3-Iodo-4-(piperidin-1-yl)benzoic acid: Contains a piperidine ring, which may alter its pharmacokinetic and pharmacodynamic profile.

Uniqueness

3-Iodo-4-(pyrrolidin-1-yl)benzoic acid is unique due to the presence of both the iodine atom and the pyrrolidinyl group, which can confer distinct chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups can enhance its potential as a versatile building block in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

3-iodo-4-pyrrolidin-1-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO2/c12-9-7-8(11(14)15)3-4-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJDNUMEEPEOLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660945
Record name 3-Iodo-4-(pyrrolidin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131588-16-3
Record name 3-Iodo-4-(1-pyrrolidinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131588-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-4-(pyrrolidin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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